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Compound of Interest

2-(4-Bromo-1-pyrazolyl)ethyl
Compound Name:

Acetate
CAS No.: 1215073-99-6
Cat. No.: B2379963

Get Quote

Compound Identity & Structural Analysis

2-(4-Bromo-1-pyrazolyl)ethyl Acetate is a functionalized pyrazole intermediate used primarily
as a building block in the synthesis of bioactive heterocycles, particularly kinase inhibitors and
agrochemicals.[1] It serves as a "masked" hydroxyethyl-pyrazole, where the acetate group acts
as a lipophilic protecting group that can be hydrolyzed under mild conditions or used to
modulate solubility during purification.[1]

Nomenclature & Identifiers

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2379963#bc-rfq
https://www.benchchem.com/product/b2379963/docs?utm_src=pdf-body#2-4-bromo-1-pyrazolyl-ethyl-acetate-technical-profile-application-guide
https://www.bldpharm.com/products/847818-49-9.html
https://www.bldpharm.com/products/847818-49-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379963?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Details

IUPAC Name 2-(4-Bromo-1H-pyrazol-1-yl)ethyl acetate
CAS Number 1215073-99-6

Molecular Formula C7H9BrN202

Molecular Weight 233.06 g/mol

SMILES CC(=0)OCCnlcc(Br)enl

REUWXYI1ZIBMWPB-UHFFFAOYSA-N

InChl Ke
Y (Precursor Alcohol)

Physical & Physicochemical Properties

The following data aggregates experimental observations of the class and calculated
physicochemical descriptors essential for ADME (Absorption, Distribution, Metabolism,
Excretion) profiling.

General Physical State

o Appearance: Typically a pale yellow to colorless viscous oil or low-melting solid at room
temperature.[1]

o Odor: Faint, ester-like characteristic of acetylated primary alcohols.[1]

 Stability: Stable under ambient conditions; moisture-sensitive (slow hydrolysis to alcohol).[1]

Quantitative Physicochemical Data

Note: Values marked with () are predicted based on QSAR models (ACD/Labs, ChemAxon)
due to the proprietary nature of specific batch data.*
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Property Value / Range Experimental Context
Boiling Point 310.0£25.0 °C Predicted at 760 mmHg
_ High density due to bromine
Density 1.54 + 0.1 g/cm3
atom
] Non-flammable under standard
Flash Point 141.3+23.2°C N
lab conditions
Moderate lipophilicity; suitable
LogP (Octanol/Water) 1.45+0.32 -
for cell permeability
' Indicative of aromatic
Refractive Index 1.552 ) )
conjugation
Topological Polar Surface Area
TPSA 43.60 A2 (good oral bioavailability
range)
) ] Pyrazole nitrogen is weakly
pKa ~2.5 (Conjugate acid)

basic

Synthesis & Experimental Protocols

The most robust route to 2-(4-Bromo-1-pyrazolyl)ethyl Acetate avoids direct alkylation with 2-
bromoethyl acetate, which often leads to elimination side products.[1] Instead, a two-step
"Alkylation-Acetylation” strategy is recommended for high yield and purity.[1]

Strategic Synthesis Pathway

4-Bromopyrazole — Step 1: N-Alkylation Intermediate: | Step 2: Acetylation Target:
(Solid) (K2CO03, 2-Bromoethanol) 2-(4-Bromo-1-pyrazolyl)ethanol ™| (Ac20, Pyridine, DMAP) | 2-(4-Bromo-1-pyrazolyl)ethyl Acetate

4

Click to download full resolution via product page

Figure 1: Recommended two-step synthesis pathway ensuring regioselectivity at the N1
position.
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Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)ethanol
This step installs the ethyl linker.[1]

e Reagents: 4-Bromopyrazole (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium Carbonate
(K2COs3, 2.0 eq).

» Solvent: Acetonitrile (MeCN) or DMF.[1]
e Procedure:
o Dissolve 4-bromopyrazole in MeCN.[1]
o Add K2COs and stir for 15 min at Room Temperature (RT).
o Add 2-bromoethanol dropwise.[1]
o Reflux (80°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

o Workup: Filter inorganic salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with
water and brine.[1] Dry over NazS0a.[1]

o Yield: ~85-90% (White solid).[1]

Step 2: Acetylation to Target

This step converts the alcohol to the acetate ester.[1]

» Reagents: Intermediate Alcohol (1.0 eq), Acetic Anhydride (Acz20, 1.5 eq), Pyridine (2.0 eq),
DMAP (0.1 eq, catalyst).

¢ Solvent: Dichloromethane (DCM) (anhydrous).[1]
e Procedure:
o Dissolve the alcohol in DCM at 0°C under N2 atmosphere.

o Add Pyridine and DMAP.[1]
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[e]

Add Acetic Anhydride dropwise to control exotherm.[1]

o

Warm to RT and stir for 4 hours.

[¢]

Quench: Add saturated NaHCOs solution to neutralize excess acid.[1]

[¢]

Purification: Extract with DCM. Wash organic layer with 1M HCI (to remove pyridine), then
NaHCOs, then Brine.[1]

[¢]

Isolation: Dry over MgSOa4 and concentrate in vacuo.

[e]

Result: 2-(4-Bromo-1-pyrazolyl)ethyl Acetate (Clear/Pale Yellow QOil).[1]

Spectral Characterization Data

To validate the identity of the synthesized compound, compare experimental spectra against
these standard shifts.

'H NMR (400 MHz, CDCls)

e 0 7.55 (s, 1H): Pyrazole C3-H (Deshielded by adjacent N).

0 7.48 (s, 1H): Pyrazole C5-H.[1]

0 4.40 (t, J=5.2 Hz, 2H): N-CH2-CH:2 (Methylene adjacent to Nitrogen).

0 4.35 (t, J=5.2 Hz, 2H): CH2-CH2-O (Methylene adjacent to Oxygen).

0 2.05 (s, 3H): O-CO-CHs (Acetate methyl group).[1]

13C NMR (100 MHz, CDCIs)
0 170.5: Carbonyl (C=0).[1]

0 139.8: Pyrazole C3.[1]

0 129.5: Pyrazole C5.[1]

0 93.2: Pyrazole C4-Br (Shielded by heavy atom effect).[1]
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e 062.8: O-CH2.[1]
e 051.5: N-CH2.[1]
e 0 20.8: Acetate CHs.[1]

Applications in Drug Discovery

This compound acts as a versatile electrophile or nucleophile precursor in the design of
JAK/STAT pathway inhibitors and Aurora kinase inhibitors.[1]

Functional Utility Map

2-(4-Bromo-1-pyrazolyl)
ethyl Acetate

Pd(PPh3)4, Ar-B(OH)2 Heterocyclization

Suzuki-Miyaura Coupling Hydrolysis -> Alcohol Bio-Isostere Synthesis
(C-C Bond Formation) (Mesylation/Tosylation) (Thiazole/Imidazole Fusion)

Click to download full resolution via product page
Figure 2: Synthetic utility of the 4-bromopyrazole scaffold in medicinal chemistry.

o Suzuki-Miyaura Coupling: The C4-Bromine is highly reactive toward palladium-catalyzed
cross-coupling, allowing the attachment of aryl or heteroaryl groups (e.g., for extending the
pharmacophore into a kinase ATP-binding pocket).[1]

» Side-Chain Modification: The acetate group protects the hydroxyl functionality during C4-
modification.[1] Post-coupling, it can be hydrolyzed to the alcohol, converted to a mesylate,
and displaced by amines to create solubilizing tails (e.g., morpholine or piperazine adducts).

[1]

Safety & Handling (SDS Summary)

e GHS Classification: Warning.[1]
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e Hazard Statements:
o H315: Causes skin irritation.[1]
o H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent
debromination or decomposition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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